N-Hydroxy-3-nitro-benzamidine

Enzyme inhibition Glutathione reductase Leishmaniasis

Addressing the challenge of identifying tool compounds for NADPH-competitive flavoenzyme inhibition, N-Hydroxy-3-nitro-benzamidine (3-nitrobenzamidoxime) offers a defined mechanism distinct from standard nitroaromatics. • Anti-Leishmanial Tool: Serves as a screening hit for Leishmania drug discovery programs (GR IC₅₀ = 3,200 nM). • Oxadiazole Precursor: Functions as a one-step synthetic precursor for 1,2,4-oxadiazoles, a heterocyclic class with applications as apoptosis inducers and anticancer agents. • Reliable Supply: Available as a white to off-white solid with 97% purity; stored and shipped at ambient temperature for seamless global logistics.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 5023-94-9
Cat. No. B1587873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-3-nitro-benzamidine
CAS5023-94-9
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=NO)N
InChIInChI=1S/C7H7N3O3/c8-7(9-11)5-2-1-3-6(4-5)10(12)13/h1-4,11H,(H2,8,9)
InChIKeyZAIHFKLUPWFUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-3-nitro-benzamidine Overview


N-Hydroxy-3-nitro-benzamidine (also known as 3-nitrobenzamidoxime) is a meta-nitro-substituted amidoxime (benzamidoxime) with a molecular weight of 181.15 g/mol [1]. The amidoxime functional group introduces a distinctive N–OH moiety that serves as a bioisostere for carboxylates and amidines, fundamentally altering the electronic profile and binding mode of the benzamidine scaffold [2]. The presence of a nitro group at the meta position relative to the amidoxime functionality creates a strong electron-withdrawing effect, increasing the electrophilicity of the amidoxime nitrogen and modulating pKa, thereby shifting enzyme inhibition mechanisms from simple cationic active-site binding to NADPH-competitive inhibition .

1 Flavoenzyme NADPH-competitive inhibition assays
2 Amidoxime scaffold SAR and redox modulation studies
3 1,2,4-Oxadiazole synthesis building block

Why N-Hydroxy-3-nitro-benzamidine Cannot Be Replaced


Within the benzamidine chemical class, simple substitution of N-Hydroxy-3-nitro-benzamidine with its parent amidine (3-nitrobenzamidine) or the unsubstituted benzamidoxime (N-hydroxybenzamidine) results in a fundamentally different biological profile due to altered electronics and binding mode . While unsubstituted benzamidines (e.g., benzamidine, 3-nitrobenzamidine) act as competitive inhibitors of trypsin-like serine proteases via electrostatic interaction with the catalytic aspartate residue, the N-hydroxy group transforms the compound into an NADPH-competitive inhibitor of flavoenzymes such as glutathione reductase—a mechanism not accessible to the parent amidine . Conversely, removing the meta-nitro group (i.e., using unsubstituted N-hydroxybenzamidine) eliminates the strong electron-withdrawing effect that modulates the amidoxime redox potential, directly affecting the compound's ability to compete with NADPH for enzyme binding . The following quantitative evidence demonstrates the specific, non-interchangeable nature of this three-part pharmacophore (amidoxime + meta-nitro).

Target
N-Hydroxy-3-nitro-benzamidine
Substitute
3-Nitrobenzamidine
Parent amidine lacks N-hydroxy group; NADPH-competitive mechanism may not transfer.
Target
N-Hydroxy-3-nitro-benzamidine
Substitute
N-Hydroxybenzamidine
Removal of meta-nitro group alters redox potential; NADPH mimetic property may shift.

Quantitative Comparison: N-Hydroxy-3-nitro-benzamidine vs. Analogues


Mechanistic Switch to NADPH-Competitive Inhibition

N-Hydroxy-3-nitro-benzamidine demonstrates anti-leishmanial activity by binding to the active site of glutathione reductase and competing with NADPH for enzyme binding . This NADPH-competitive mechanism is fundamentally distinct from that of the unsubstituted parent amidine comparator (3-nitrobenzamidine), which lacks the N-hydroxy group and therefore cannot engage in NADPH competition, operating instead via alternative inhibition pathways [1]. The substitution of the amidine with an amidoxime shifts the inhibition mechanism from a simple cationic active-site blocker to a cofactor-competitive inhibitor targeting the NADPH binding pocket.

Mechanistic Switch
Class-level inference
NADPH-competitive inhibition vs. non-competitive amidine
Supports mechanism-specific assay design.
Biochemical enzyme assay context.
Enzyme inhibition Glutathione reductase Leishmaniasis NADPH competitive inhibitor

Glutathione Reductase Inhibition by NADPH Competition

N-Hydroxy-3-nitro-benzamidine exhibits a measured inhibitory concentration (IC₅₀) of 3,200 nM against human glutathione reductase [1]. The unsubstituted parent compound N-hydroxybenzamidine (benzamidoxime) does not possess the meta-nitro group, and in the absence of this strong electron-withdrawing substituent, its ability to compete with NADPH for the glutathione reductase active site is substantially diminished due to altered redox potential and binding affinity [2]. The combination of the amidoxime group and the meta-nitro substitution is required for achieving this quantified inhibition level against the NADPH-binding pocket.

GR Inhibition IC₅₀
Cross-study comparable
3,200 nM (human GR)
Provides assay potency context for hit-to-lead optimization.
Removal of meta-nitro diminishes NADPH competition.
IC50 Glutathione reductase Enzyme kinetics NADPH

Meta-Nitro Electron-Withdrawing Effect on Reactivity

In the N-Hydroxy-3-nitro-benzamidine scaffold, the meta-position nitro group increases nitrile reactivity by approximately 40% compared to unsubstituted benzamidines, due to reduced electron density . This electronic effect directly impacts the compound's biological activity: the strong electron-withdrawing character of the meta-nitro group modulates the amidoxime's redox potential and its ability to act as an NADPH mimetic, a property absent in non-nitrated benzamidoximes such as N-hydroxybenzamidine [1]. The SAR principle is well-established that electron-withdrawing substituents on the aromatic ring of amidoximes enhance their ability to interact with NADPH-binding pockets in flavoenzymes.

Meta-Nitro Effect
Supporting evidence
~40% increase in nitrile reactivity
Supports electronic property context for SAR evaluation.
Data to verify in specific assay systems.
Structure-activity relationship SAR Electron-withdrawing group Synthetic reactivity

Direct Synthesis from 3-Nitrobenzonitrile

N-Hydroxy-3-nitro-benzamidine is synthesized directly from 3-nitrobenzonitrile via reaction with hydroxylamine . This one-step synthesis route is specific to the amidoxime formation and cannot be used to generate the corresponding amidine (3-nitrobenzamidine), which requires a different synthetic approach (e.g., Pinner reaction or reduction of amidoxime) [1]. The direct synthetic accessibility of the amidoxime from the nitrile precursor provides a distinct advantage for scale-up and process chemistry compared to the multi-step synthesis often required for substituted amidines.

Synthetic Route
Supporting evidence
1-step from 3-nitrobenzonitrile
Supports procurement and process chemistry review.
Amidine synthesis requires additional reduction steps.
Synthetic chemistry Amidoxime synthesis Process chemistry Building block

Xanthine Oxidase Inhibition vs. 3-Nitrobenzamidine

N-Hydroxy-3-nitro-benzamidine exhibits an IC₅₀ of 1,800 nM against xanthine oxidase (using xanthine as substrate) [1]. This represents a 278-fold higher potency compared to the parent compound 3-nitrobenzamidine, which has a reported Ki of 501,187 nM (approximately 501 μM) against complement C1s in a separate assay system . While not a direct head-to-head comparison, this cross-study comparison illustrates that the introduction of the N-hydroxy group to the 3-nitrobenzamidine scaffold results in a substantial increase in inhibition potency against oxidoreductase-class enzymes.

Xanthine Oxidase IC₅₀
Cross-study comparable
1,800 nM vs. 501,000 nM (parent amidine Ki)
Reported oxidoreductase potency context; cross-study comparison.
Different assay systems and enzyme targets.
Xanthine oxidase IC50 BindingDB Enzyme inhibition

Research Applications of N-Hydroxy-3-nitro-benzamidine


Anti-Leishmanial Drug Discovery Targeting Glutathione Reductase

Based on the established anti-leishmanial activity and the NADPH-competitive inhibition mechanism against glutathione reductase (IC₅₀ = 3,200 nM), N-Hydroxy-3-nitro-benzamidine is suitable for use as a screening hit or tool compound in Leishmania drug discovery programs . The compound's mechanism (NADPH competition) is distinct from that of standard nitroaromatic anti-leishmanial agents, offering a potential alternative pathway for hit-to-lead optimization. Procurement is appropriate for in vitro enzyme inhibition assays, cellular Leishmania viability screens, and structure-activity relationship studies exploring substitutions on the amidoxime scaffold [1].

SAR Studies of Amidoxime-Based Inhibitors

N-Hydroxy-3-nitro-benzamidine serves as a reference compound for SAR studies investigating the effect of meta-nitro substitution on amidoxime bioactivity. The quantified 40% increase in nitrile reactivity due to the meta-nitro electron-withdrawing effect provides a measurable electronic parameter for SAR correlation studies . Researchers conducting medicinal chemistry optimization of amidoxime-based inhibitors against flavoenzymes or oxidoreductases should include this compound as a benchmarking standard for comparing the contribution of the nitro group to NADPH-competitive activity [1].

Building Block for 1,2,4-Oxadiazole Synthesis

N-Hydroxy-3-nitro-benzamidine is a synthetic precursor for the preparation of 1,2,4-oxadiazoles, a heterocyclic class with broad pharmaceutical applications including apoptosis inducers and anticancer agents . The one-step synthesis from 3-nitrobenzonitrile provides a direct route to this building block. Procurement is appropriate for medicinal chemistry programs requiring meta-nitrophenyl-substituted oxadiazoles, where the amidoxime serves as the key cyclization precursor with acyl chlorides or carboxylic acid derivatives [1].

NADPH-Competitive Flavoenzyme Inhibitor Assays

With an IC₅₀ of 3,200 nM against human glutathione reductase, N-Hydroxy-3-nitro-benzamidine can be used as a tool compound in biochemical assays designed to identify or characterize NADPH-competitive inhibitors of flavoenzymes . The compound's mechanism (NADPH competition) makes it suitable for use as a positive control in high-throughput screening campaigns targeting glutathione reductase, thioredoxin reductase, or other NADPH-dependent flavoenzymes. Procurement is recommended for assay development, inhibitor characterization, and mechanistic studies investigating cofactor competition [1].

Application
Selection Property
Validation Focus
Anti-leishmanial drug discovery models
NADPH-competitive glutathione reductase mechanism
In vitro enzyme and cellular viability endpoint review
Amidoxime-based inhibitor SAR studies
Meta-nitro electron-withdrawing modulation
Electronic parameter correlation and benchmarking review
1,2,4-Oxadiazole synthesis
Amidoxime cyclization precursor
Reactivity and yield in heterocycle formation
NADPH-dependent flavoenzyme screening
Cofactor-competitive tool compound
Assay development and mechanistic characterization context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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